7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, commonly referred to as IDRA 21, is a compound that functions as a positive allosteric modulator of the AMPA receptor. This compound has garnered attention for its potential applications in cognitive enhancement and the treatment of memory disorders. It is classified under heterocyclic compounds containing nitrogen and sulfur atoms, specifically within the benzothiadiazine family.
The compound is identified by the Chemical Abstracts Service (CAS) number 22503-72-6. It can be sourced from various chemical suppliers and is utilized primarily in research settings to explore its neuropharmacological effects.
7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide falls under the category of pharmaceutical compounds with specific interest in neuropharmacology due to its interaction with glutamate receptors, particularly the AMPA subtype.
The synthesis of 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors containing chloromethyl and thiadiazine functionalities.
Key steps in the synthesis may include:
These reactions often require careful control of conditions such as temperature and pH to ensure high yield and purity.
The molecular formula of 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is , and its molecular weight is approximately 232.69 g/mol. The structure features a benzene ring fused with a thiadiazine ring containing chlorine and methyl substituents.
The compound's structural data can be represented through its SMILES notation: ClC1=NN(C(=O)S(=O)(=O)C2=C(C=C(C=C2)C1)C)C, which illustrates the connectivity of atoms within the molecule.
7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide participates in various chemical reactions that can modify its structure for different applications:
These reactions are significant for creating derivatives that may exhibit altered pharmacological properties or improved efficacy in specific applications.
The mechanism of action for 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide primarily involves modulation of AMPA receptors in the central nervous system. By enhancing glutamate signaling at these receptors:
Research indicates that IDRA 21 enhances memory performance in animal models by increasing the efficacy of synaptic transmission without causing neurotoxicity .
The compound exhibits stability under standard laboratory conditions but may require specific handling precautions due to its reactive chlorine atom.
7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide has several scientific uses:
Research continues into its applications in improving cognitive performance and understanding its broader implications in neuroscience .
The core structure of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (IDRA-21) is synthesized through sequential sulfonylation, cyclization, and oxidation reactions. The primary route begins with ortho-chlorination of 2-amino-5-chlorobenzenesulfonamide, followed by reaction with acetaldehyde under acidic conditions to form the dihydrobenzothiadiazine ring. The 1,1-dioxide moiety is introduced via oxidation with hydrogen peroxide or peracetic acid, which sulfonates the thiadiazine sulfur [4]. Key intermediates include 2-amino-5-chlorobenzenesulfonamide, which undergoes nucleophilic addition with acetaldehyde to form an imine intermediate. Subsequent cyclization yields the 3,4-dihydro-2H-1,2,4-benzothiadiazine scaffold, with final oxidation completing the synthesis [4] [7].
The process requires stringent control of reaction parameters. For instance, cyclization temperatures exceeding 80°C promote hydrolysis to 2-amino-5-chlorobenzenesulfonamide, reducing yields. Oxidation must occur at 0–10°C to prevent over-oxidation or ring degradation. Typical isolated yields range from 45% to 65%, with purity ≥95% confirmed via HPLC and nuclear magnetic resonance (NMR) spectroscopy [4]. The compound’s solid-state stability is maintained at 2–8°C, while solutions in polar solvents (e.g., acetonitrile/water) degrade within 24 hours at room temperature [6].
Table 1: Key Synthetic Steps and Conditions for IDRA-21
| Step | Reagents/Conditions | Key Intermediate | Yield |
|---|---|---|---|
| Sulfonylation | Chlorosulfonic acid, 0–5°C | 2-Amino-5-chlorobenzenesulfonyl chloride | 78% |
| Amination | Ammonium hydroxide, 20°C | 2-Amino-5-chlorobenzenesulfonamide | 92% |
| Cyclization | Acetaldehyde, HCl, 60°C | 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine | 58% |
| Oxidation | H₂O₂/acetic acid, 5°C | IDRA-21 (1,1-dioxide) | 52% |
IDRA-21 (CAS 22503-72-6) contains a chiral center at the 3-methyl position, resulting in (R)- and (S)-enantiomers. Early pharmacological studies revealed that only the (S)-enantiomer enhances cognition by attenuating α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor desensitization, while the (R)-enantiomer is inactive [1]. This stereoselectivity necessitated asymmetric synthesis or chiral resolution methods. Initial preparations yielded racemic mixtures, requiring enantiopurification via preparative high-performance liquid chromatography (HPLC) on cellulose-based chiral stationary phases (e.g., Chiralcel OD-RH) with acetonitrile/water mobile phases [6].
Racemization poses a significant challenge. The (S)-enantiomer epimerizes under acidic conditions (pH < 3) or elevated temperatures (>40°C) via ring-opening to 2-amino-5-chlorobenzenesulfonamide and acetaldehyde, followed by re-cyclization into a racemic mixture [6] [7]. To mitigate this, a stopped-flow bidimensional recycling HPLC method was developed, enabling 80% recovery of enantiopure (S)-IDRA-21 from racemates. This technique isolates the (S)-enantiomer at 25°C using a Chiralcel OD column, followed by thermal racemization (60°C) of the (R)-fraction and re-chromatography [6].
Table 2: Enantiomer Separation and Stability of IDRA-21
| Parameter | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| Pharmacological Activity | AMPA receptor modulation (EC₅₀ = 7.6 µM) | Inactive |
| Chromatographic Resolution | Chiralcel OD-RH, H₂O:CH₃CN (65:35) | Same retention time, no activity |
| Racemization Conditions | pH < 3 or >40°C (half-life = 2.5 h at 60°C) | Identical degradation pathway |
| Optimal Purification | Bidimensional recycling HPLC | Recycled to (S)-form |
The AMPA receptor affinity of benzothiadiazine derivatives is exquisitely sensitive to substituent position and electronic properties. IDRA-21’s cognition-enhancing effects (ED₅₀ = 7.6 µM in water maze tests) depend on two critical substituents:
The 1,1-dioxide moiety is essential: reduction to monosulfoxide abolishes activity by destabilizing the sulfonamide’s hydrogen-bonding network with GluA2 subunit residues (e.g., Arg619). Molecular modeling confirms that the sulfone’s tetrahedral geometry permits optimal electrostatic interactions with the receptor’s ligand-binding domain [2] [5].
Table 3: Substituent Effects on AMPA Receptor Modulation
| Modification | Compound Variant | Receptor Affinity | Cognition Enhancement (ED₅₀) |
|---|---|---|---|
| None (IDRA-21) | 7-Cl, 3-CH₃, 1,1-dioxide | ++++ | 7.6 µM |
| C7 Chloro Shift | 6-Cl, 3-CH₃, 1,1-dioxide | + | >100 µM |
| N3 Methyl Replacement | 7-Cl, 3-C₂H₅, 1,1-dioxide | ++ | 48 µM |
| Dioxide Reduction | 7-Cl, 3-CH₃, monosulfoxide | - | Inactive |
| Core Saturation | 7-Cl-2H-1,2,4-benzothiadiazine | + | 89 µM |
The bicyclic system’s planarity further influences efficacy: saturation of the 3,4-bond (as in 3,4-dihydro derivatives) enhances bioavailability and reduces metabolic degradation compared to aromatic 2H-1,2,4-benzothiadiazines. This is evidenced by IDRA-21’s oral activity in rats, whereas non-dihydro analogs require 30-fold higher doses for similar effects [1] [4]. The SMILES notation (CC1NC2=CC=C(Cl)C=C2S(=O)(=O)N1) underscores the significance of the para-sulfonamide relative to the chloro group for maintaining the optimal dipole moment for receptor binding [4].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2